molecular formula C15H12I2O4 B072738 3,5-Diiodothyropropionic acid CAS No. 1158-10-7

3,5-Diiodothyropropionic acid

Cat. No. B072738
CAS RN: 1158-10-7
M. Wt: 510.06 g/mol
InChI Key: WONYMNWUJVKVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic approach towards 3,5-Diiodothyropropionic acid involves starting from 4-hydroxy-3,5-diiodobenzenepropanoic acid methyl ester. A notable method utilizes Cu(OAc)2-promoted O-arylation of arylboric acid with phenol, facilitating the construction of novel diaryl ether structures. This method has significantly improved yields, reaching up to 40.3%, which is a considerable enhancement over previous reports (X. You-jun, 2008).

Molecular Structure Analysis

The molecular structure of 3,5-Diiodothyropropionic acid, determined through crystallography, showcases an unusual conformation with its diphenyl ether bridge. This structure deviates significantly from the commonly observed structures of other thyroactive compounds, indicating a unique spatial arrangement that could influence its biochemical activity (V. Cody, 1988).

Scientific Research Applications

  • Weight Loss and Metabolic Syndrome Treatment : DITPA has been shown to stimulate weight loss in overweight mammals and to treat metabolic syndrome in humans. It is particularly effective in patients with a body mass index (BMI) greater than 25. Clinical studies have demonstrated its efficacy in reducing body weight and improving metabolic abnormalities in obese adults (Raval, 2010).

  • Congestive Heart Failure Therapy : DITPA has beneficial hemodynamic effects in animal studies and in patients with congestive heart failure. It improves some hemodynamic and metabolic parameters, although its impact on congestive heart failure symptoms is unclear due to its poor tolerance in some patients (Goldman et al., 2009).

  • Improved Cardiac and Vascular Function : In studies involving heart failure patients and animal models, DITPA was shown to increase cardiac index, decrease systemic vascular resistance, and improve endothelial function. It enhances endothelial nitric oxide and beta-adrenergic-mediated vasorelaxation, which could be beneficial in cardiovascular diseases (Spooner et al., 2004).

  • Myocyte Morphology and Chamber Remodeling : DITPA has been found to affect chamber remodeling and cardiac function in cardiomyopathic hamsters. It influences myocyte morphology and improves vascular supply, suggesting its potential in treating heart conditions (Kuzman et al., 2007).

  • Obesity and Type 2 Diabetes Mellitus Treatment : DITPA showed potential in reducing visceral adipose tissue, preventing insulin resistance, and reversing liver steatosis in animal models of obesity and type 2 diabetes. It influences gluconeogenesis, ketogenesis, and enhances cellular energy metabolism (Bouazza et al., 2022).

  • Hepatic Metabolic Homeostasis : In primary human hepatocytes, DITPA reduced hepatic lipid accumulation and stimulated hepatic metabolism by modulating the mTORC1/Raptor and mTORC2/Rictor pathways. This suggests a role in regulating metabolic homeostasis in the liver (Gnocchi et al., 2020).

Safety And Hazards

3,5-Diiodothyropropionic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYMNWUJVKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040939
Record name 3,5-Diiodothyropropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodothyropropionic acid

CAS RN

1158-10-7
Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-Diiodothyropropionic acid
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Record name 3,5-DIIODOTHYROPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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